5-Metiltiazol-2-carboxilato de sodio

Descripción general

Descripción

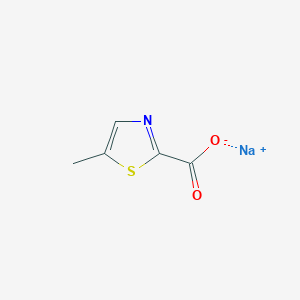

Sodium 5-methylthiazole-2-carboxylate is a chemical compound with the molecular formula C5H4NNaO2S . It is used in the synthesis of various specialty chemicals .

Synthesis Analysis

The synthesis of Sodium 5-methylthiazole-2-carboxylate or related compounds often involves condensation reactions . For instance, a group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues was produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH .Molecular Structure Analysis

The molecular structure of Sodium 5-methylthiazole-2-carboxylate consists of a thiazole ring, which is a type of heterocycle that contains sulfur and nitrogen . The pi (π) electrons in the ring are free to move from one bond to other bonds, giving the ring aromatic properties .Chemical Reactions Analysis

Thiazole compounds, including Sodium 5-methylthiazole-2-carboxylate, have many reactive positions where various types of reactions, such as donor–acceptor, nucleophilic, and oxidation reactions, may take place .Physical And Chemical Properties Analysis

Sodium 5-methylthiazole-2-carboxylate has a molecular weight of 165.145 Da . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Síntesis y Propiedades Químicas

Comprender el proceso de síntesis y las propiedades químicas del "5-Metiltiazol-2-carboxilato de sodio" puede proporcionar información sobre sus posibles aplicaciones. Por ejemplo, los tiazoles son conocidos por sus diversas actividades biológicas y se utilizan en la síntesis de varias moléculas de relevancia médica .

Actividad Biológica

Investigar la actividad biológica de los tiazoles puede revelar posibles usos terapéuticos. Los tiazoles han sido estudiados por sus propiedades antifúngicas , anticancerígenas , e inhibitorias de enzimas .

Química Medicinal

Explorar el papel de los tiazoles en la química medicinal podría descubrir aplicaciones en el diseño y desarrollo de fármacos. Los tiazoles están presentes en varios medicamentos anticancerígenos de uso clínico .

Mecanismo De Acción

Target of Action

Sodium 5-methylthiazole-2-carboxylate is a compound that contains a thiazole ring, which is an important heterocycle in the world of chemistry . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . .

Mode of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Biochemical Pathways

Thiazole-containing molecules have been known to influence various biochemical pathways .

Pharmacokinetics

The compound is soluble in water and alcohol , which could potentially influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sodium 5-methylthiazole-2-carboxylate. For instance, it should be stored in a dry, room temperature environment . It should also be kept away from fire sources, heat sources, and oxidizers .

Safety and Hazards

While specific safety and hazard information for Sodium 5-methylthiazole-2-carboxylate was not found, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

Thiazole compounds, including Sodium 5-methylthiazole-2-carboxylate, have been an important focus in the world of chemistry for many decades . They have potential applications in the development of various drugs and biologically active agents . Future research may focus on further exploring these applications and developing new synthesis methods.

Análisis Bioquímico

Biochemical Properties

Thiazole derivatives, to which Sodium 5-methylthiazole-2-carboxylate belongs, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules

Cellular Effects

Thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines

Molecular Mechanism

Thiazole derivatives have been found to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom

Propiedades

IUPAC Name |

sodium;5-methyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S.Na/c1-3-2-6-4(9-3)5(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKXLNYVOQXJJG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677260 | |

| Record name | Sodium 5-methyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1107062-31-6 | |

| Record name | Sodium 5-methyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1532087.png)

![6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1532090.png)

![3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1532092.png)